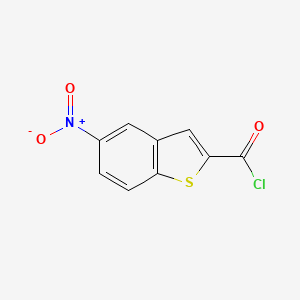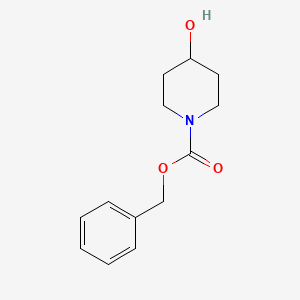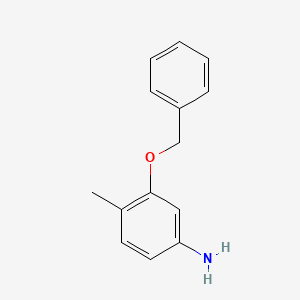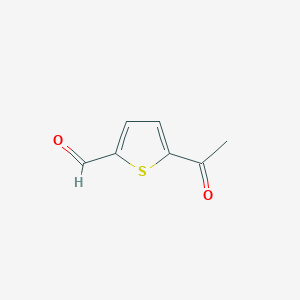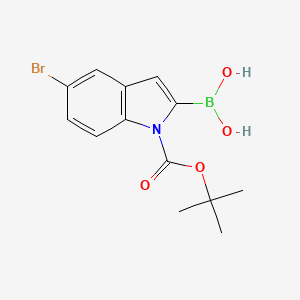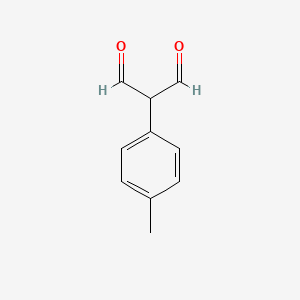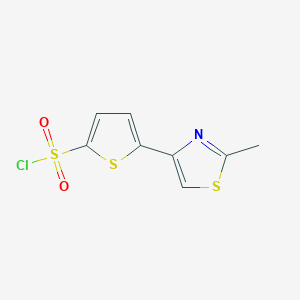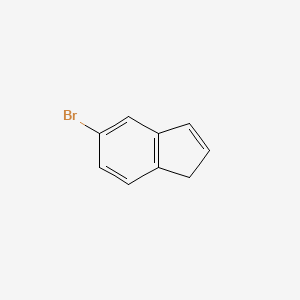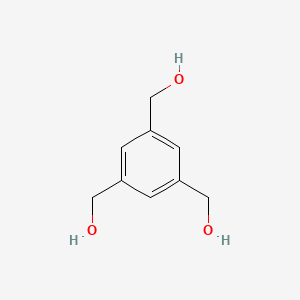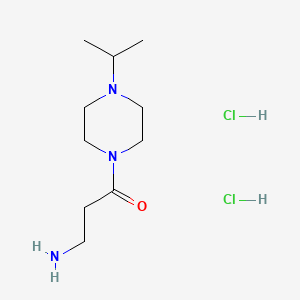
2-bromo-N-(3,4-dimethylphenyl)acetamide
Vue d'ensemble
Description
The compound "2-bromo-N-(3,4-dimethylphenyl)acetamide" is a brominated acetamide with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated acetamides and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated acetamides typically involves the introduction of a bromine atom into the acetamide structure, which can be achieved through various methods, including the use of N-bromosuccinimide as a brominating agent as suggested by the study on bromolactonisation . The synthesis process is crucial as it can affect the purity and yield of the final product, as well as its potential applications.
Molecular Structure Analysis
The molecular structure of brominated acetamides is characterized by the presence of a bromine atom, which can significantly influence the molecular geometry and electronic properties of the compound. For instance, the study on "2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide" discusses the dihedral angles between different planes in the molecule, which can affect its reactivity and interactions with other molecules . The molecular structure is often investigated using computational methods such as DFT calculations, as seen in several of the provided studies .
Chemical Reactions Analysis
Brominated acetamides can participate in various chemical reactions, primarily due to the presence of the reactive bromine atom. The study on the reaction mechanism of a related compound with sodium methoxide in dimethoxypropane suggests a radical-anion radical chain process, indicating the potential for complex reaction pathways . Understanding the chemical reactivity of these compounds is essential for their application in synthesis and drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl groups can affect these properties, as discussed in the study of dichloroacetamides with different methyl group configurations . Additionally, the antimicrobial and anticonvulsant activities of some brominated acetamides highlight their potential as bioactive molecules .
Applications De Recherche Scientifique
Crystal Structure Analysis
- The compound's crystal structure has been analyzed, providing insights into its molecular conformation. For instance, the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide was determined, revealing the orientations of its vanilloid, amide, and dimethylphenyl groups (Park et al., 1995).
Synthesis and Structure Studies
- The synthesis process and structure of various derivatives of the compound have been explored. For instance, the reaction involving 2-iodo-2,4-dimethylaniline and subsequent processes were studied to understand the structure of related acetamide derivatives (Skladchikov et al., 2013).
Molecular Conformation Studies
- Investigations into the molecular conformation of N-(3,4-dimethylphenyl)acetamide have revealed details about its N—H bond orientation and hydrogen bonding, contributing to our understanding of similar compounds (Gowda et al., 2007).
Biodistribution and PET Ligand Potential
- The compound and its derivatives have been studied for their potential as positron emission tomography (PET) ligands, particularly for investigating central neurokinin(1) (NK1) receptors. This includes the synthesis and evaluation of related compounds for their biodistribution and radiochemical yield (Mey et al., 2005).
Chemical Reaction Mechanisms
- The compound has been used to study specific chemical reaction mechanisms, such as the reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide, shedding light on radical-anion radical chain processes (Simig et al., 1979).
Pharmaceutical Applications
- Some derivatives of the compound have been examined for pharmaceutical applications, such as their effects on learning and memory in animal models. For example, the effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide on learning and memory in rats have been studied, showing potential cognitive enhancements (Sakurai et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKSINTWPCYINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392268 | |
| Record name | 2-bromo-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethylphenyl)acetamide | |
CAS RN |
349120-87-2 | |
| Record name | 2-bromo-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



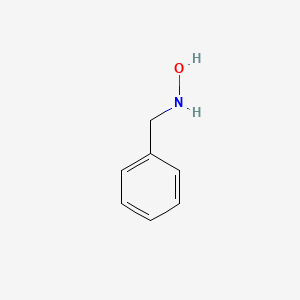
![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
